N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
Description
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3S/c1-2-33-23-15-16-26-27(18-23)35-29(30-26)31(20-24-14-9-17-34-24)28(32)19-25(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-13,15-16,18,24-25H,2,9,14,17,19-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTZKNRVALPLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide typically involves multiple steps:
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing upon various studies and research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 6-ethoxybenzo[d]thiazole derivatives. Key synthetic methods include:
- Formation of the Benzothiazole Core : Utilizing 6-ethoxybenzothiazole as a starting material.
- Amide Formation : Reaction with appropriate amines to form the amide bond.
- Substitution Reactions : Modifications to introduce the tetrahydrofuran moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The biological activity has been assessed through various in vitro assays:
| Cell Line | Effect Observed | Method Used |
|---|---|---|
| A431 | Inhibition of cell proliferation | MTT Assay |
| A549 | Induction of apoptosis | Flow Cytometry |
| H1299 | Decreased migration | Scratch Wound Healing Assay |
In one study, the compound demonstrated significant inhibition of cell growth in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines, with IC50 values indicating potent activity at low concentrations .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were evaluated by measuring the expression levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophage cells. Results indicated that treatment with this compound led to a significant reduction in these cytokines, suggesting its potential as an anti-inflammatory agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Cell Proliferation : The compound appears to interfere with cell cycle progression, leading to G0/G1 phase arrest in cancer cells.
- Induction of Apoptosis : Enhanced levels of pro-apoptotic factors and reduced anti-apoptotic proteins were observed following treatment.
- Modulation of Inflammatory Pathways : The compound inhibits pathways associated with cytokine production, particularly through NF-kB signaling.
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Study on Tumor Growth Inhibition : A clinical trial involving patients with advanced cancers showed promising results when treated with benzothiazole-based compounds, including this compound.
- Combination Therapy : In combination with existing chemotherapeutics, this compound enhanced therapeutic efficacy and reduced side effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Analytical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
